1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE
Description
1-[4-(Benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a central 1,3-oxazole ring substituted at the 4-position with a benzenesulfonyl group and at the 2-position with a thiophen-2-yl moiety. The oxazole ring is further linked to a piperidine-4-carboxamide scaffold.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c20-16(23)13-8-10-22(11-9-13)19-18(21-17(26-19)15-7-4-12-27-15)28(24,25)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUDGHYGJVBWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the thiophene and oxazole rings. Common synthetic routes include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Hinsberg Synthesis: This method is used for the preparation of sulfonamide derivatives by reacting sulfonyl chlorides with amines.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, to form reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H19N3O4S3
Molecular Weight : 437.6 g/mol
IUPAC Name : 1-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, along with a benzenesulfonyl group and a thiophene moiety that contribute to its biological properties.
Biological Activities
The compound exhibits various biological activities, making it a subject of extensive research. Key applications include:
Anticancer Activity
Research has demonstrated that compounds containing oxazole and thiophene rings possess significant anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms such as:
- Activation of Caspases : The compound triggers caspase pathways leading to programmed cell death.
- Cell Cycle Regulation : It can modulate key regulators involved in cell cycle progression.
Case Study : A study evaluated the efficacy of this compound against multiple cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549). The compound showed low micromolar IC50 values, indicating potent anticancer activity linked to mitochondrial dysfunction and caspase activation.
Antimicrobial Properties
The presence of sulfur in the structure enhances the compound's ability to interact with microbial enzymes, potentially leading to effective antimicrobial activity against various pathogens.
Case Study : In vitro tests indicated significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, attributed to the disruption of bacterial cell membrane integrity.
Anti-inflammatory Effects
Research suggests that derivatives of this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation and associated pain. This makes it a candidate for treating inflammatory diseases.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit inflammatory pathways by targeting specific cytokines or enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the oxazole ring and the piperidine-carboxamide core. Key comparisons include:
Research Findings
Structural and Functional Insights
Substituent Effects on Solubility :
- The benzenesulfonyl group in the target compound confers moderate lipophilicity, contrasting with the diethoxyphosphoryl analog, which exhibits higher polarity and improved solubility in aqueous media when converted to its sodium salt .
- Thiophen-2-yl substitution may enhance π-π interactions in hydrophobic binding pockets compared to 4-chlorophenyl or methyl groups, which prioritize steric or electronic effects .
Biological Relevance :
- Sodium salts of phosphoryl-substituted analogs (e.g., compound 1 in ) are directly utilized in biological assays, suggesting their utility in drug discovery pipelines .
- The 4-chlorophenyl variant () highlights how halogenation can modulate metabolic stability and target engagement, though specific activity data remain unreported .
Computational and Experimental Trends: Analogous compounds like carboxyterfenadine (logP 3.9) demonstrate how logP values correlate with membrane permeability, a critical factor for CNS-targeting agents .
Biological Activity
1-[4-(Benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates multiple functional groups, including benzenesulfonyl, thiophene, and oxazole, which contribute to its pharmacological potential. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can be represented as follows:
Molecular Formula: C₁₈H₁₈N₂O₃S₂
Molecular Weight: 378.48 g/mol
IUPAC Name: 1-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research.
Anticancer Activity
Research indicates that derivatives of oxazole and piperidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibitory effects against various cancer cell lines. A study demonstrated that modifications to the oxazole ring could enhance cytotoxicity against human cancer cells, with IC₅₀ values indicating potent activity (e.g., IC₅₀ = 2.76 µM against ovarian cancer) .
| Cell Line | IC₅₀ (µM) |
|---|---|
| Ovarian (OVXF 899) | 2.76 |
| Renal (RXF 486) | 1.143 |
| Cervical (HeLa) | 9.27 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and inflammation. Notably, it exhibits inhibitory activity against:
- Histone Deacetylases (HDACs) : Associated with tumor growth and survival.
- Acetylcholinesterase (AChE) : Linked to neurodegenerative diseases.
These activities suggest potential applications in both oncology and neuropharmacology .
Antimicrobial Properties
Compounds containing benzenesulfonyl and thiophene groups have demonstrated antibacterial and antifungal activities. The presence of the sulfonamide moiety is crucial for this action, as it enhances the compound's ability to penetrate bacterial cell walls and disrupt essential functions .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Triggers programmed cell death through mitochondrial pathways.
- Enzyme Inhibition : Blocks specific enzymes that are crucial for cancer cell survival and proliferation.
Study on Anticancer Efficacy
One significant study explored the anticancer efficacy of related oxazole derivatives. It was found that structural modifications led to enhanced activity against a panel of cancer cell lines, emphasizing the importance of functional group positioning on biological outcomes .
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition properties of piperidine derivatives. The results indicated that compounds with a benzenesulfonyl group exhibited strong AChE inhibition, suggesting potential use in treating Alzheimer's disease .
Q & A
Q. What safety protocols are critical during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for sulfonylation steps (risk of SO release).
- PPE : Wear nitrile gloves and goggles when handling piperidine derivatives (potential neurotoxicity).
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
